molecular formula C17H24ClNO2 B1655927 1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride CAS No. 4563-08-0

1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Cat. No.: B1655927
CAS No.: 4563-08-0
M. Wt: 309.8
InChI Key: GSTQJGGPSRQVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H24ClNO2 and its molecular weight is 309.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential as an Anticancer Drug

A synthesized analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015), shows promise as an anticancer drug. It induces cell death in various human cancer cell lines, including malignant pleural mesothelioma, lung, hepatoma, gastric, colorectal, bladder, prostate, and renal cancers. This compound triggers both necrosis and apoptosis, and its mechanism varies with cancer cell types. In vivo, it suppresses tumor growth effectively, comparable or superior to current anticancer drugs (Nishizaki et al., 2014).

Fluorescence Derivatization

3-(Naphthalen-1-ylamino)propanoic acid, related to the compound of interest, has been used for fluorescence derivatization of amino acids. The derivatives exhibit strong fluorescence, useful in biological assays. This includes applications where the derivatives show intense blue fluorescence, aiding in the detection and analysis of amino acids (Frade et al., 2007).

Separation of Stereoisomeric Mixtures

In the context of stereochemistry, studies have been conducted on separating stereoisomeric mixtures of compounds like nafronyl, which contains a structural similarity to 1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride. These separation processes are crucial for isolating biologically active components from mixtures for pharmaceutical applications (Kiwala et al., 2016).

Anti-inflammatory Properties

Related compounds, such as 4-(6-methoxy-2-naphthyl)butan-2-one, have been tested for anti-inflammatory activity. These studies are indicative of the potential for compounds with similar structural features to exhibit anti-inflammatory effects, which could be relevant for drug discovery (Goudie et al., 1978).

Chemical Reactivity and Synthesis

The compound's analogues have been explored for their reactivity and synthesis, providing insights into potential chemical properties and applications of this compound. These studies contribute to understanding the compound's potential in various chemical reactions and syntheses (Tsunoda et al., 1976).

Chemosensors for Metal Ions

Compounds structurally similar to the subject compound have been synthesized and characterized for their ability to act as chemosensors for metal ions. This suggests potential applications in detecting and analyzing metal ions, which is important in environmental and biological contexts (Gosavi-Mirkute et al., 2017).

Properties

IUPAC Name

1-(diethylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2.ClH/c1-3-18(4-2)12-15(19)13-20-17-11-7-9-14-8-5-6-10-16(14)17;/h5-11,15,19H,3-4,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTQJGGPSRQVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=CC=CC2=CC=CC=C21)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669910
Record name 1-(Diethylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4563-08-0
Record name 1-(Diethylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.